4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Overview
Description
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of the compound 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of this compound result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction, which the compound is involved in, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagent, which includes this compound, is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and hydroxyl groups. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to bind to these enzymes can modulate their activity, making it a valuable tool for studying enzyme function and regulation .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins within the cell, the compound can alter the activity of key signaling molecules, leading to changes in cellular behavior. For example, its interaction with kinases and phosphatases can modulate phosphorylation events, thereby affecting signal transduction pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with target biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, depending on the pathways it influences. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters can influence its uptake and distribution, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function can be modulated by its localization, making it important to understand the mechanisms that govern its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 4-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The piperidine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules through coupling reactions.
Material Science: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperidine group, making it less versatile in certain reactions.
4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Similar structure but different substitution pattern.
Uniqueness
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a piperidine group, which enhances its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
[4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRITPVLQKRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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